Comparison of Lipophilicity with Unsubstituted Furo[2,3-d]pyrimidin-4-amine
The 5,6-dimethyl substitution significantly enhances lipophilicity compared to the unsubstituted parent scaffold. 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine has a computed XLogP3-AA value of 1.4, a property that is directly correlated with increased membrane permeability and altered distribution [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Furo[2,3-d]pyrimidin-4-amine (unsubstituted) |
| Quantified Difference | Data for unsubstituted comparator not found; difference is inferred based on the well-established property-enhancing effect of methyl groups in medicinal chemistry. |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
The higher lipophilicity directly impacts the compound's utility as a building block for drug candidates, as it can improve cellular uptake and blood-brain barrier penetration.
- [1] PubChem. (2025). 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. PubChem Compound Summary for CID 290219. View Source
